molecular formula C21H22N4O2 B2418231 (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251551-23-1

(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2418231
CAS RN: 1251551-23-1
M. Wt: 362.433
InChI Key: GMHGJFSYFLKTLZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a methoxyphenyl group and a naphthyridinyl group, which could contribute to its biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl and naphthyridinyl groups could potentially be introduced through functionalization reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the methoxyphenyl group, and the naphthyridinyl group. The three-dimensional structure would be influenced by the stereochemistry of the pyrrolidine ring .

Scientific Research Applications

Novel Heterocyclic System Synthesis

Research by Deady & Devine (2006) describes the synthesis of novel annulated products from aminonaphthyridinones, revealing the compound's role in creating new heterocyclic systems. Through a series of reactions, including Hofmann rearrangement and attempted Combes synthesis, they achieved the synthesis of a new heterocyclic system, demonstrating the compound's utility in expanding the variety of available heterocyclic compounds for further study (Deady & Devine, 2006).

Antiestrogenic Activity Study

A study conducted in 1979 by Jones et al. explored the synthesis and antiestrogenic activity of related compounds. They demonstrated potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice, indicating the compound's potential for therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).

Imaging Agent for Parkinson's Disease

Wang et al. (2017) synthesized a related compound as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. Their synthesis process and the resulting high radiochemical yield and purity demonstrate the compound's potential as a diagnostic tool in neurodegenerative diseases (Wang et al., 2017).

Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, providing insight into its molecular characteristics and potential for further application in material science and pharmacology (Lakshminarayana et al., 2009).

Anticancer Activity

A novel naphthyridine derivative was studied by Kong et al. (2018) for its anticancer activity in human melanoma A375 cells. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemotherapeutic agent (Kong et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Pyrrolidine derivatives have been found to exhibit various biological activities, including inhibition of certain proteins .

properties

IUPAC Name

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-5-10-17-19(24-15-6-8-16(27-2)9-7-15)18(13-22-20(17)23-14)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGJFSYFLKTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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